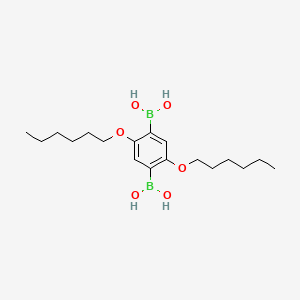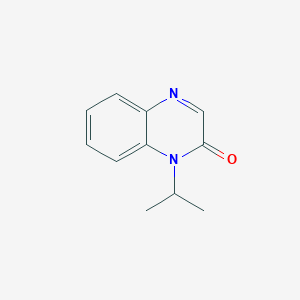![molecular formula C21H28NO+ B13997899 1-[1-(4-Methoxyphenyl)-2-phenylethyl]-1-methylpiperidin-1-ium CAS No. 6269-16-5](/img/structure/B13997899.png)
1-[1-(4-Methoxyphenyl)-2-phenylethyl]-1-methylpiperidin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(4-Methoxyphenyl)-2-phenyl-ethyl]-1-methyl-3,4,5,6-tetrahydro-2H-pyridine is a complex organic compound with a unique structure It consists of a tetrahydropyridine ring substituted with a methoxyphenyl and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Methoxyphenyl)-2-phenyl-ethyl]-1-methyl-3,4,5,6-tetrahydro-2H-pyridine can be achieved through several methods. One common approach involves the reaction of 1-(4-methoxyphenyl)-2-phenylethanol with a suitable amine under acidic conditions to form the desired tetrahydropyridine ring . The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green solvents and catalysts, such as deep eutectic solvents, can enhance the efficiency and sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
1-[1-(4-Methoxyphenyl)-2-phenyl-ethyl]-1-methyl-3,4,5,6-tetrahydro-2H-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-[1-(4-Methoxyphenyl)-2-phenyl-ethyl]-1-methyl-3,4,5,6-tetrahydro-2H-pyridine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[1-(4-Methoxyphenyl)-2-phenyl-ethyl]-1-methyl-3,4,5,6-tetrahydro-2H-pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione: This compound shares a similar methoxyphenyl group but has a different core structure.
1-(2-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione: Another compound with a methoxyphenyl group, differing in the position of the methoxy group and the core structure.
Uniqueness
1-[1-(4-Methoxyphenyl)-2-phenyl-ethyl]-1-methyl-3,4,5,6-tetrahydro-2H-pyridine is unique due to its specific combination of functional groups and the tetrahydropyridine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
6269-16-5 |
|---|---|
Molekularformel |
C21H28NO+ |
Molekulargewicht |
310.5 g/mol |
IUPAC-Name |
1-[1-(4-methoxyphenyl)-2-phenylethyl]-1-methylpiperidin-1-ium |
InChI |
InChI=1S/C21H28NO/c1-22(15-7-4-8-16-22)21(17-18-9-5-3-6-10-18)19-11-13-20(23-2)14-12-19/h3,5-6,9-14,21H,4,7-8,15-17H2,1-2H3/q+1 |
InChI-Schlüssel |
CIFBTSFZMHRBGX-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1(CCCCC1)C(CC2=CC=CC=C2)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3-Chloro-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13997828.png)


![Bicyclo[2.2.2]octane, 1-chloro-4-phenyl-](/img/structure/B13997841.png)


![1-[Ethyl(dimethyl)silyl]aziridine](/img/structure/B13997855.png)



![2-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B13997900.png)
![[Bis(4-nitrophenyl)methylidene]hydrazine](/img/structure/B13997910.png)
